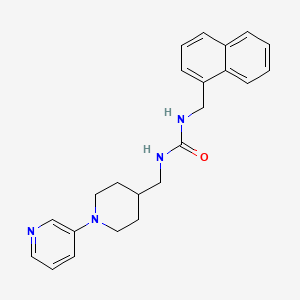

1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

This compound is a urea derivative featuring a naphthalen-1-ylmethyl group and a pyridin-3-yl-substituted piperidin-4-ylmethyl moiety. Urea linkages are known for hydrogen-bonding interactions, which can influence solubility and target affinity.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c28-23(26-16-20-7-3-6-19-5-1-2-9-22(19)20)25-15-18-10-13-27(14-11-18)21-8-4-12-24-17-21/h1-9,12,17-18H,10-11,13-16H2,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFPIYKLFQDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

- Molecular Formula : C19H22N4O

- Molar Mass : 322.41 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzyme inhibition and receptor modulation. Preliminary studies suggest that it may act as an antagonist or inhibitor for specific receptors involved in neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Recent research has indicated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of structurally similar compounds found that they effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cell lines has been explored. In vitro studies demonstrated that it could inhibit cell proliferation and induce cell cycle arrest in several cancer types, including breast and prostate cancer cells . The underlying mechanism appears to involve the modulation of apoptotic pathways and the inhibition of oncogenic signaling cascades.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been investigated for its effects on neurodegenerative diseases. Studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of various urea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with naphthalene moieties exhibited enhanced antibacterial activity compared to their counterparts lacking this feature. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Urea Derivative A | 10 | Staphylococcus aureus |

| Urea Derivative B | 20 | Escherichia coli |

Study 2: Anticancer Activity

In a study evaluating the cytotoxic effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell viability. At a concentration of 50 µM, a reduction in cell viability by approximately 70% was observed, with significant induction of apoptosis confirmed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 85 | 15 |

| 50 | 30 | 70 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives:

*Calculated based on molecular formula; exact value may vary.

Key Observations :

- The naphthalen-1-ylmethyl group in the target compound distinguishes it from analogs with smaller or less hydrophobic substituents (e.g., pyridin-3-ylmethyl in 9WE or phenethyl in ).

- Pyridin-3-yl-piperidine is a rare motif compared to pyridin-2-yl or pyrimidin-2-yl substitutions (e.g., ), which may alter binding pocket interactions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.